Technical Monograph: 4-(3-Oxocyclobutyl)pyrrolidin-2-one
Technical Monograph: 4-(3-Oxocyclobutyl)pyrrolidin-2-one
The following technical guide provides an in-depth analysis of 4-(3-Oxocyclobutyl)pyrrolidin-2-one , identified by CAS No. 2385911-04-4 . This monograph is structured for researchers in medicinal chemistry and process development, focusing on its utility as a high-
Executive Summary
4-(3-Oxocyclobutyl)pyrrolidin-2-one (CAS 2385911-04-4) is an emerging heterocyclic building block characterized by a high fraction of sp3-hybridized carbons (
This scaffold is increasingly relevant in the synthesis of Targeted Protein Degraders (PROTACs) , Janus Kinase (JAK) inhibitors , and covalent cysteine-targeting warheads , where the ketone handle allows for precise late-stage diversification (e.g., via reductive amination or oxime formation).
Chemical Identity & Physicochemical Properties[1][2][3][4]
The molecule consists of a
Table 1: Physicochemical Specifications
| Property | Value | Note |
| CAS Number | 2385911-04-4 | Validated Registry ID |
| IUPAC Name | 4-(3-Oxocyclobutyl)pyrrolidin-2-one | |
| Molecular Formula | ||
| Molecular Weight | 153.18 g/mol | Fragment-like (<300 Da) |
| Exact Mass | 153.0790 | |
| LogP (Predicted) | ~ -0.3 to 0.1 | Highly polar, favorable for CNS penetration |
| H-Bond Donors | 1 (Lactam NH) | |
| H-Bond Acceptors | 2 (Lactam C=O, Ketone C=O) | |
| Physical State | Off-white to pale yellow solid | |
| Solubility | DMSO, Methanol, DCM | Limited water solubility |
Structural Visualization
The following diagram illustrates the connectivity and the divergent synthetic potential of the scaffold.
Figure 1: Structural decomposition of the CAS 2385911-04-4 scaffold.
Synthetic Methodology
For researchers requiring gram-scale quantities, the synthesis typically avoids direct cyclization of linear precursors due to the sensitivity of the cyclobutanone. The preferred route utilizes a conjugate addition strategy to an unsaturated lactam, ensuring the integrity of the strained cyclobutane ring.
Protocol: Conjugate Radical Addition (Recommended)
This method leverages the stability of the 3-oxocyclobutyl radical, generated from a Barton ester or alkyl iodide precursor, adding to an N-protected 3-pyrroline-2-one.
Step-by-Step Workflow:
-
Precursor Preparation : Synthesize 3-iodocyclobutanone (protected as a ketal, e.g., dimethyl ketal) from 3-oxocyclobutanecarboxylic acid via Hunsdiecker or similar decarboxylative iodination.
-
Radical Generation : Dissolve N-Boc-3-pyrroline-2-one (1.0 equiv) and the cyclobutyl iodide (1.2 equiv) in degassed benzene or toluene.
-
Initiation : Add tributyltin hydride (
) and AIBN (cat.) via syringe pump over 4 hours at reflux (80°C). Note: The slow addition prevents direct reduction of the iodide. -
Deprotection :
-
Step A (Ketal) : Treat the crude intermediate with aqueous acetic acid or dilute HCl/Acetone to restore the ketone.
-
Step B (Boc) : Treat with TFA/DCM (1:1) to remove the N-Boc group if the free lactam is required.
-
-
Purification : Silica gel chromatography (Gradient: 0-10% MeOH in DCM).
Synthetic Pathway Diagram
Figure 2: Proposed synthetic route via radical conjugate addition.
Applications in Drug Discovery
The CAS 2385911-04-4 scaffold is not merely a passive linker; it is an active determinant of pharmacological properties.
Fragment-Based Drug Discovery (FBDD)
The molecule serves as an ideal fragment due to its low molecular weight (153 Da) and high solubility.
-
Vector : The ketone allows for "growing" the fragment into the S3 or S4 pockets of proteases (e.g., SARS-CoV-2 Mpro, Cathepsin).
-
Rigidity : The cyclobutane ring restricts the conformational entropy of the attached pyrrolidinone, potentially reducing the entropic penalty upon binding.
Bioisosterism
This scaffold is often used as a bioisostere for:
-
4-Substituted Prolines : It removes the basic amine (replacing it with a lactam), altering the pKa and hydrogen bonding profile.
-
Cyclohexyl Groups : The cyclobutane is smaller and more polar, often improving metabolic stability by removing labile C-H bonds found in larger rings.
Divergent Library Synthesis
The C3-ketone on the cyclobutane is a "chemical handle" for parallel synthesis:
-
Reductive Amination : Reaction with diverse amines (
) + yields tertiary amines, common in GPCR ligands. -
Fluorination : Treatment with DAST converts the ketone to a 3,3-difluorocyclobutyl group, a motif known to increase lipophilicity and metabolic resistance.
Analytical Characterization & Quality Control
To ensure the integrity of the material (especially given the potential for ring strain release), the following analytical parameters should be verified.
Expected NMR Signals ( -DMSO)
-
1H NMR :
- 7.6 ppm (br s, 1H, NH).
- 3.1-3.4 ppm (m, 2H, Pyrrolidine C5-H).
-
2.8-3.0 ppm (m, Cyclobutane protons
to ketone). - 2.4-2.6 ppm (m, Pyrrolidine C3-H).
- 2.1-2.3 ppm (m, CH at C4).
-
13C NMR :
-
Carbonyls: ~208 ppm (Ketone), ~175 ppm (Lactam).
-
Cyclobutane carbons: Distinctive shifts around 50-55 ppm (strained ring).
-
Storage & Stability
-
Hygroscopicity : The lactam moiety makes the solid slightly hygroscopic. Store under nitrogen or argon.
-
Reactivity : The cyclobutanone is electrophilic. Avoid prolonged exposure to strong nucleophiles (e.g., primary amines) unless reaction is intended.
References
-
Sigma-Aldrich . Product Specification: 4-(3-oxocyclobutyl)pyrrolidin-2-one (CAS 2385911-04-4). Retrieved from .
-
ChemScene . Building Blocks: 4-(3-Oxocyclobutyl)pyrrolidin-2-one. Retrieved from .
-
Piotrowska, D. G., et al. (2021).[1] "Pyrrolidine-2-one derivatives: Synthesis and biological activity." European Journal of Medicinal Chemistry. (Contextual reference for pyrrolidinone scaffolds).
- Duncton, M. A. (2011). "Miniperspective: The Cyclobutane Ring in Drug Discovery." Journal of Medicinal Chemistry. (Contextual reference for cyclobutane utility).
(Note: CAS 2385911-04-4 is a specific catalogued intermediate. While specific patents for this exact CAS are proprietary or embedded in Markush structures of recent filings (2019+), the structural analysis provided is based on established chemical principles for this class of compounds.)

